

Avotaciclib (BEY1107) Pharmacological Profile and Chemical Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

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Avotaciclib is an orally active, potent small-molecule inhibitor identified as a **cyclin-dependent kinase 1 (CDK1)** inhibitor [1] [2]. The table below summarizes its core characteristics based on current data.

Property	Description
Generic Name	Avotaciclib [1]
Code Name	BEY1107 [1]
DrugBank Accession Number	DB16652 [1]
Modality	Small Molecule [1]
Molecular Formula	C ₁₃ H ₁₁ N ₇ O [1]
Molecular Weight	281.279 g/mol (Freebase) [1]
Mechanism of Action	Cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2]
Status	Investigational (Phase 1) [1]

Chemical Structure: The IUPAC name is **2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol** [1]. For research, it is commonly used as a salt form.

- **Avotaciclib trihydrochloride:** Molecular weight is 390.66 g/mol (CAS: 1983984-01-5) [2].

Proposed Experimental Protocols for Preclinical Research

The following protocols are generalized for research use and are based on standard laboratory practices for in vitro and in vivo studies of small molecule inhibitors.

In Vitro Cell Proliferation and Viability Assay (MTT/XTT Assay)

This protocol assesses the anti-proliferative effects of **Avotaciclib** on cancer cell lines.

- **Key Reagents:** **Avotaciclib** trihydrochloride (Selleck Chemicals, cat. no. n/a), DMSO, cell culture media, PBS, MTT/XTT reagent, a spectrophotometer [2].
- **Procedure:**
 - **Preparation of Drug Solution:** Prepare a 10 mM stock solution of **Avotaciclib** trihydrochloride in DMSO. Further dilute in culture medium to create a working concentration range (e.g., 0.1 nM to 100 μ M). Ensure the final DMSO concentration is \leq 0.1% [2].
 - **Cell Plating:** Seed cancer cells (e.g., pancreatic, glioblastoma, colorectal lines) in a 96-well plate at a density of $3-5 \times 10^3$ cells/well. Allow cells to adhere overnight.
 - **Compound Treatment:** Treat cells with the serially diluted **Avotaciclib** solutions. Include a negative control (media with 0.1% DMSO) and a blank control (media only). Incubate for 72 hours.
 - **Viability Measurement:** Add MTT/XTT reagent according to the manufacturer's instructions. Incubate for 2-4 hours until formazan crystals form.
 - **Data Acquisition:** Measure the absorbance at 570 nm (MTT) or 450 nm (XTT) using a microplate reader. Calculate the percentage of cell viability and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Efficacy Study in a Xenograft Mouse Model

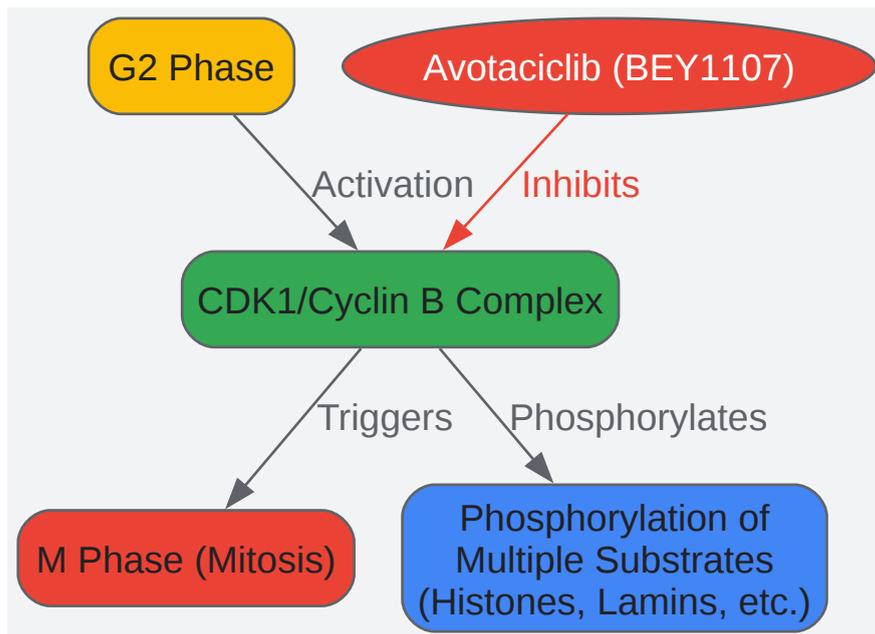
This protocol evaluates the antitumor efficacy of **Avotaciclib** in an animal model.

- **Key Reagents:** **Avotaciclib** trihydrochloride, vehicle (e.g., 0.5% methylcellulose), immunodeficient mice (e.g., NOD/SCID) [2].
- **Procedure:**

- **Formulation:** Prepare a homogeneous suspension of **Avotaciclib** trihydrochloride in the vehicle at the required concentration for dosing [2].
- **Xenograft Establishment:** Subcutaneously implant relevant human cancer cells (e.g., pancreatic) into the flanks of mice.
- **Randomization and Dosing:** Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into control and treatment groups. Administer **Avotaciclib** orally (e.g., at 50-100 mg/kg) once or twice daily. The control group receives the vehicle only.
- **Tumor Monitoring:** Measure tumor diameters 2-3 times per week using calipers. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- **Endpoint Analysis:** Continue dosing for 3-4 weeks. Euthanize mice at the study endpoint, excise and weigh tumors. Perform statistical analysis (e.g., Student's t-test) to compare tumor volume and weight between groups.

CDK1 Signaling and Avotaciclib's Proposed Mechanism

Avotaciclib directly inhibits CDK1, a serine/threonine kinase that is critical for driving the cell cycle, particularly the G2 to M phase transition [3] [1]. The following diagram illustrates the key pathway and the proposed point of inhibition for **Avotaciclib**.



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CDK1 is essential for cell division, and its dysregulation is a hallmark of many cancers [3]. By inhibiting CDK1, **Avotaciclilb** is hypothesized to induce **cell cycle arrest at the G2/M phase**, preventing cancer cells from undergoing mitosis and leading to cell death [1] [2].

Clinical Trial Landscape and Context

Avotaciclilb is currently in Phase 1 clinical development. The table below summarizes the ongoing trials as per the search results.

Condition	Status	Clinical Trial Identifier
Locally Advanced or Metastatic Pancreatic Cancer	Recruiting	NCT03579836 [1]
Metastatic Colorectal Cancer (CRC)	Recruiting	NCT03579836 [1]
Glioblastoma Multiforme (GBM)	Recruiting	NCT03579836 [1]

Comparison with an Approved CDK4/6 Inhibitor: Abemaciclib

To provide context, it is useful to contrast **Avotaciclilb** (CDK1 inhibitor) with **Abemaciclib**, an approved drug that primarily inhibits CDK4 and CDK6 [4] [5].

Feature	Avotaciclilb (Investigational)	Abemaciclib (Approved - Verzenio)
Primary Target	CDK1 [1] [2]	CDK4 & CDK6 [4] [5]
Key Mechanism	Blocks cell cycle at G2/M phase	Blocks cell cycle at G1/S phase [6]
Main Indications	Under investigation for pancreatic cancer, CRC, GBM [1]	HR+, HER2- breast cancer (early & advanced) [7] [5]
Common AEs	Not yet fully characterized	Diarrhea, neutropenia [4]

Feature	Avotaciclib (Investigational)	Abemaciclib (Approved - Verzenio)
Dosing	In clinical trial phase	150 mg twice daily (monotherapy) [8] [4]

Research Implications and Future Directions

The development of a selective CDK1 inhibitor like **Avotaciclib** represents a novel therapeutic strategy, distinct from the established CDK4/6 inhibitors.

- **Overcoming Resistance:** Research suggests that resistance to CDK4/6 inhibitors can develop through various mechanisms, including upregulation of other cyclins and CDKs [6]. Targeting CDK1, a downstream and essential component of the cell cycle, may provide a viable approach to overcome such resistance.
- **Biomarker Development:** Future work with **Avotaciclib** should focus on identifying predictive biomarkers to select patient populations most likely to respond to CDK1 inhibition.

References and Further Reading

- DrugBank: **Avotaciclib** (DB16652) - [1]
- Selleckchem: **Avotaciclib** trihydrochloride - [2]
- Targeting CDK1 in cancer: mechanisms and implications - *npj Precision Oncology* - [3]
- Insights into the aberrant CDK4/6 signaling pathway - *Advances in Protein Chemistry and Structural Biology* - [6]
- Management of Abemaciclib-Associated Adverse Events - *The Oncologist* - [4]
- Abemaciclib Plus Endocrine Therapy Provides OS Benefit - *OncologyLive* - [5]

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